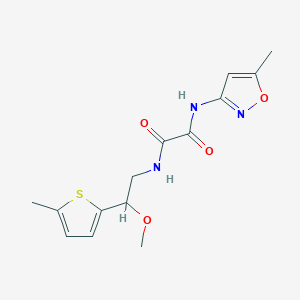
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an oxalamide functional group, which is known for its diverse biological properties. The molecular formula is C17H20N4O3S, indicating the presence of various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O3S |
| Molecular Weight | 356.43 g/mol |
| CAS Number | 1797159-69-3 |
| Appearance | Off-white solid |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research suggests that compounds in the oxalamide class can modulate various biochemical pathways, potentially leading to therapeutic effects.
- Target Interaction : The compound may interact with enzymes or receptors involved in cellular signaling pathways.
- Biochemical Pathways : It has been suggested that such interactions can influence pathways related to inflammation, cancer progression, and neuroprotection.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
Anticancer Activity
Studies have shown that related oxalamides exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Neuroprotective Effects
Given the structural similarity to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study conducted on a series of oxalamides demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that warrants further exploration in vivo .
Study 2: Antimicrobial Activity
In vitro testing revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antimicrobial drug development .
Study 3: Neuroprotection
Research involving neuroblastoma cells indicated that the compound could protect against oxidative stress-induced damage. This effect was attributed to the modulation of antioxidant enzyme activities, suggesting potential applications in neurodegenerative disease treatment .
属性
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-6-12(17-21-8)16-14(19)13(18)15-7-10(20-3)11-5-4-9(2)22-11/h4-6,10H,7H2,1-3H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMYGFXQWEVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=NOC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














